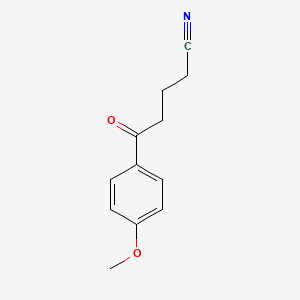

5-(4-Methoxyphenyl)-5-oxovaleronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Methoxyphenyl)-5-oxovaleronitrile is an organic compound with a unique structure that includes a methoxyphenyl group, a nitrile group, and a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation:

Nitrile Formation: Conversion of the acylated product to the nitrile via dehydration reactions, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Methoxylation: Introduction of the methoxy group through nucleophilic substitution reactions using methanol and a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of 5-(4-methoxyphenyl)-5-aminovaleronitrile.

Substitution: Formation of halogenated derivatives like 5-(4-bromophenyl)-5-oxovaleronitrile.

Applications De Recherche Scientifique

5-(4-Methoxyphenyl)-5-oxovaleronitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-(4-Methoxyphenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it offers distinct reactivity and biological activity profiles .

Activité Biologique

5-(4-Methoxyphenyl)-5-oxovaleronitrile is an organic compound notable for its unique structural features, including a methoxy group and a nitrile functional group. Its molecular formula is C12H13NO2, and it has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a valeric acid derivative with a ketone and nitrile substituent, contributing to its reactivity and biological compatibility. The methoxy group enhances its lipophilicity, potentially improving bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 201.24 g/mol |

| LogP | 3.22 |

| Solubility | Soluble in organic solvents |

This compound interacts with various biological targets, particularly in the context of cancer and inflammation. Preliminary studies indicate that it may inhibit the activity of lipoxygenase enzymes, such as ALOX15, which are involved in lipid peroxidation and inflammatory processes.

In Silico Studies

Docking studies have shown that this compound can bind effectively to the active sites of ALOX15, suggesting a mechanism where it may reduce the production of pro-inflammatory mediators. Molecular dynamics simulations further support these findings by demonstrating stable interactions between the compound and the enzyme.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 1.67 to 28.5 μM, indicating potent antibacterial activity compared to standard antibiotics like ampicillin .

Antifungal Activity

The compound also shows antifungal properties, with MIC values indicating effectiveness against several fungal species. Notably, it exhibited better activity than traditional antifungal agents such as bifonazole and ketoconazole .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound significantly inhibited biofilm formation, which is critical in chronic infections .

- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable characteristics for drug development:

- Absorption : High solubility in organic solvents suggests good absorption characteristics.

- Distribution : The logP value indicates significant lipophilicity, which may enhance tissue distribution.

- Metabolism : Likely metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMCMYTYCIKYAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512300 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26823-02-9 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.